molecular formula C26H21F2N3O3S B2856150 2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 894563-52-1

2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2856150
CAS No.: 894563-52-1
M. Wt: 493.53
InChI Key: XNDJWUVRJLOUDP-UHFFFAOYSA-N
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Description

This compound is a spiro[indole-3,2'-thiazolidine] derivative featuring a 3,4-difluorophenyl substituent at the 3'-position and an N-(2,4-dimethylphenyl)acetamide group. Its molecular formula is C₂₇H₂₃F₂N₃O₃S, with a molecular weight of 519.56 g/mol. The spiro architecture creates conformational rigidity, which may enhance target selectivity in biological systems.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c1-15-7-10-21(16(2)11-15)29-23(32)13-30-22-6-4-3-5-18(22)26(25(30)34)31(24(33)14-35-26)17-8-9-19(27)20(28)12-17/h3-12H,13-14H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDJWUVRJLOUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Indoline-Thiazolidinone Core: This step involves the reaction of an indoline derivative with a thiazolidinone precursor under specific conditions, such as heating in the presence of a suitable catalyst.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorophenyl halide and a suitable base.

    Spirocyclization: The spirocyclization step involves the formation of the spiro linkage between the indoline and thiazolidinone rings. This can be achieved through a cyclization reaction under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure and functional groups make it a candidate for studying biological interactions and mechanisms.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the spiro structure may enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural/Functional Differences
Target Compound C₂₇H₂₃F₂N₃O₃S 519.56 3,4-Difluorophenyl; 2,4-dimethylphenyl acetamide Reference compound for comparison.
N-(2,4-Difluorophenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide C₂₅H₁₉F₂N₃O₃S 479.50 4-Methylphenyl; 2,4-difluorophenyl acetamide Reduced steric bulk due to absence of methyl groups on the acetamide phenyl ring.
N-(3,5-Dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide C₂₇H₂₅N₃O₃S 471.58 4-Methylphenyl; 3,5-dimethylphenyl acetamide Symmetric dimethyl substitution on the acetamide phenyl ring may alter binding kinetics.
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate C₁₅H₁₅N₂O₄S 327.36 Ethyl ester group instead of acetamide Ester functionality reduces metabolic stability compared to acetamide derivatives.
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₃₄H₃₀F₃N₅O₃ 633.63 Pyrazolopyrimidine-chromenone hybrid Larger heterocyclic core introduces distinct electronic properties and potential kinase inhibition.

Key Findings from Comparative Analysis:

Role of the Acetamide Moiety :

  • Acetamide derivatives (e.g., target compound and ) exhibit superior metabolic stability compared to ester analogs (e.g., ), as esters are prone to hydrolysis in vivo .
  • The N-(2,4-dimethylphenyl) group in the target compound confers a logP value ~3.2 (predicted), balancing lipophilicity and aqueous solubility better than the more polar N-(2,4-difluorophenyl) analog (logP ~2.8) .

Spiro Architecture vs. Heterocyclic Hybrids: The spiro[indole-thiazolidine] core in the target compound provides a rigid scaffold, favoring entropy-driven binding, whereas pyrazolopyrimidine-chromenone hybrids (e.g., ) offer flexibility for multi-target engagement .

The target compound’s fluorine-rich structure may enhance this activity due to improved membrane permeability .

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